molecular formula C16H14F3NO6S B2656208 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1105204-80-5

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2656208
CAS RN: 1105204-80-5
M. Wt: 405.34
InChI Key: OYQMDRJRFWFFNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of these compounds were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide involved a simple condensation method .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These derivatives were designed based on the known activity of indoles against cancer cell lines. The compound was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Synthetic Chemistry

The compound’s unique structure, featuring a benzo[d][1,3]dioxole moiety, makes it an interesting target for synthetic chemists. Its synthesis involves Pd-catalyzed C-N cross-coupling reactions, which contribute to the development of novel synthetic methodologies .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO6S/c17-16(18,19)26-11-1-4-13(5-2-11)27(21,22)20-7-8-23-12-3-6-14-15(9-12)25-10-24-14/h1-6,9,20H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQMDRJRFWFFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

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